molecular formula C5H10O2S B1353935 METHYL3-MERCAPTOBUTANOATE CAS No. 54051-19-3

METHYL3-MERCAPTOBUTANOATE

Cat. No.: B1353935
CAS No.: 54051-19-3
M. Wt: 134.2 g/mol
InChI Key: BHDKXXOGPCSBQI-UHFFFAOYSA-N
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Description

METHYL3-MERCAPTOBUTANOATE is an organic compound belonging to the class of fatty acid methyl esters. It is characterized by the presence of a thiol group (-SH) attached to a butanoate ester. This compound is known for its distinctive sulfur-containing structure, which imparts unique chemical properties and reactivity .

Scientific Research Applications

METHYL3-MERCAPTOBUTANOATE has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

METHYL3-MERCAPTOBUTANOATE can be synthesized through various synthetic routes. One common method involves the esterification of 3-mercaptobutyric acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of methyl 3-mercaptobutanoate often involves large-scale esterification processes. These processes utilize continuous reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced separation techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the desired product .

Chemical Reactions Analysis

Types of Reactions

METHYL3-MERCAPTOBUTANOATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The thiol group (-SH) in the compound is particularly reactive and can participate in numerous transformations .

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides, sulfonic acids

    Reduction: Alcohols

    Substitution: Thioethers

Mechanism of Action

The mechanism of action of methyl 3-mercaptobutanoate involves its interaction with various molecular targets and pathways. The thiol group in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to modifications in their structure and function. These interactions can result in changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL3-MERCAPTOBUTANOATE is unique due to its specific structural features, including the position of the thiol group and the ester linkage. These features confer distinct reactivity and properties compared to other similar compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance .

Properties

IUPAC Name

methyl 3-sulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2S/c1-4(8)3-5(6)7-2/h4,8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDKXXOGPCSBQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90968887
Record name Methyl 3-sulfanylbutanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Pungent, onion-like aroma
Record name Methyl 3-mercaptobutanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1662/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Sparingly soluble, Soluble (in ethanol)
Record name Methyl 3-mercaptobutanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1662/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.053-1.057
Record name Methyl 3-mercaptobutanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1662/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

54051-19-3
Record name Butanoic acid, 3-mercapto-, methyl ester
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URL https://commonchemistry.cas.org/detail?cas_rn=54051-19-3
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Record name Methyl 3-mercaptobutanoate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-sulfanylbutanoate
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URL https://comptox.epa.gov/dashboard/DTXSID90968887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-MERCAPTO-BUTANOIC ACID METHYL ESTER
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Record name METHYL 3-MERCAPTOBUTANOATE
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Record name Methyl 3-mercaptobutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032409
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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